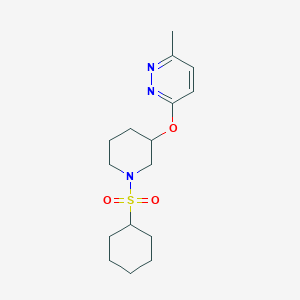
3-((1-(环己基磺酰基)哌啶-3-基)氧基)-6-甲基哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cyclohexylsulfonyl group
科学研究应用
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the formation of the pyridazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
作用机制
The mechanism of action of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine itself or its substituted forms.
Uniqueness
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both piperidine and pyridazine rings, along with the cyclohexylsulfonyl group, makes it distinct from other compounds with similar backbones.
生物活性
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions that include the formation of the piperidine ring, introduction of the cyclohexylsulfonyl group, and subsequent functionalization to yield the final product. Detailed synthetic procedures can be found in supplementary materials from various chemical journals .
Biological Activity
The biological activity of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is primarily characterized by its interaction with various biological targets, including receptors and enzymes involved in pain modulation and inflammation.
Research indicates that this compound may act as an antagonist at certain receptor sites, potentially modulating pain pathways. The specific mechanism involves blocking receptor activation, which could lead to analgesic effects. In vitro studies have shown that it interacts with TRPV1 receptors, which are known to play a critical role in nociception .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Analgesic Efficacy : In a study evaluating TRPV1 antagonists, 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine demonstrated significant analgesic properties in rodent models of neuropathic pain. The compound effectively reduced pain responses induced by capsaicin .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of the compound, revealing its ability to decrease pro-inflammatory cytokine levels in vitro. This suggests a dual role in both pain relief and inflammation reduction .
Research Findings
Research has provided insights into the structure-activity relationship (SAR) of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine:
属性
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-9-10-16(18-17-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h9-10,14-15H,2-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSCILRZHRQAQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














